molecular formula C12H15Cl2NO2 B2952037 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1827960-20-2

1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2952037
CAS No.: 1827960-20-2
M. Wt: 276.16
InChI Key: DJPYAFLBOCEWEJ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a 4-chlorobenzyl substituent and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a calculated molecular weight of 276.16 g/mol. The compound is structurally characterized by:

  • A pyrrolidine ring (a five-membered secondary amine).
  • A 4-chlorophenylmethyl group attached to the pyrrolidine nitrogen.
  • A carboxylic acid group at the 3-position of the pyrrolidine ring.
  • A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16;/h1-4,10H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPYAFLBOCEWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with a pyrrolidine derivative in the presence of a Lewis acid catalyst.

  • Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key analogs differ in the substituents on the phenyl ring, influencing electronic properties and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride F C₁₂H₁₅ClFNO₂ 259.70 Increased electronegativity; smaller atomic size may enhance blood-brain barrier penetration .
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride CF₃ C₁₀H₁₃ClF₃NO₂ 323.35 Strong electron-withdrawing effect; enhances metabolic stability but reduces solubility .
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride OCH₃ C₁₂H₁₆ClNO₃ 265.71 Electron-donating group; may improve binding to serotonin receptors .

Key Findings :

  • Chlorine vs.
  • Trifluoromethyl : Introduces steric bulk and electron withdrawal, which can hinder enzymatic degradation but reduce aqueous solubility .

Modifications to the Pyrrolidine Core

Variations in the pyrrolidine ring’s functional groups alter pharmacokinetic profiles:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl pyrrolidine-3-carboxylate hydrochloride COOCH₃ C₆H₁₂ClNO₂ 165.62 Esterification reduces polarity; acts as a prodrug with delayed hydrolysis .
(3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride Stereochemistry C₁₁H₁₃Cl₂NO₂ 262.13 Stereospecific binding to dopamine receptors; higher selectivity .

Key Findings :

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances ionic interactions with target proteins, while esters (e.g., methyl) improve oral bioavailability .
  • Stereochemistry : Stereoisomers exhibit divergent binding affinities. The (3S,4R) configuration in analogs shows improved selectivity for CNS targets .

Biological Activity

1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride, also known as (4-Chlorobenzyl)-L-proline hydrochloride, is a compound of significant interest in medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the realms of pharmacology and therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C12H15Cl2NO2
  • Molecular Weight : 276.16 g/mol
  • IUPAC Name : 1-(4-Chlorobenzyl)proline hydrochloride
  • CAS Number : 1827960-20-2

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid can inhibit the proliferation of various cancer cell lines. In vitro studies reported cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, suggesting potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. A study highlighted that related pyrrolidine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This positions 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid as a candidate for further development into antibacterial agents.

Enzyme Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific enzymes involved in disease processes. For example, derivatives have shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are crucial in various metabolic pathways and cancer progression .

Study on Anticancer Effects

In a controlled study, researchers synthesized various derivatives of pyrrolidine compounds, including those based on 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid. The results indicated that these compounds significantly reduced tumor growth in mouse models, with one derivative achieving a reduction rate of over 50% compared to controls .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrrolidine derivatives. The study found that the tested compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on their mechanism of action involving disruption of bacterial cell membranes .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against HeLa and Caco-2 cells
AntimicrobialMIC values between 3.12 - 12.5 µg/mL
Enzyme InhibitionInhibition of HDSirt2 and CA

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